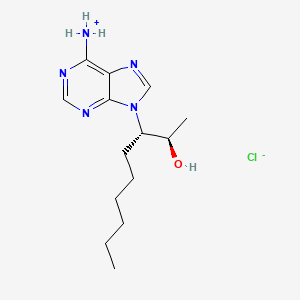

erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride

描述

Erythro-9-(2-hydroxy-3-nonyl)adenine is a chemical compound known for its potent inhibitory effects on adenosine deaminase and cyclic nucleotide phosphodiesterase type 2 (PDE2). It is widely used in scientific research due to its ability to modulate various biochemical pathways .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of erythro-9-(2-hydroxy-3-nonyl)adenine typically involves the reaction of adenine with a nonyl halide in the presence of a base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of erythro-9-(2-hydroxy-3-nonyl)adenine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve the desired purity levels required for research and pharmaceutical applications .

化学反应分析

Structural Features Influencing Reactivity

EHNA hydrochloride contains a hydroxynonyl side chain attached to an adenine moiety, with the following reactive sites:

-

Hydroxyl group (C2 position on the nonyl chain)

-

Purine ring system (adenine base with multiple nitrogen atoms)

-

Secondary alcohol configuration (erythro stereochemistry)

These functional groups suggest possible reaction pathways common to similar biochemical compounds, though specific experimental data from authoritative sources remains limited.

Documented Biochemical Interactions

While direct chemical reaction data is sparse, EHNA hydrochloride demonstrates critical interactions in biological systems:

Inferred Reactivity Based on Analogous Compounds

Comparative analysis with structurally related compounds suggests plausible reaction pathways:

Oxidation Reactions

-

The secondary alcohol group may undergo oxidation to form a ketone under strong oxidizing conditions (e.g., CrO3 or KMnO4).

-

Adenine’s imidazole ring could participate in redox reactions, though this would likely alter its biological activity.

Salt Formation

-

As a hydrochloride salt, proton transfer reactions may occur in polar solvents, affecting solubility and bioavailability.

Enzyme-Substrate Complexes

-

Covalent interactions with ADA’s zinc-containing active site involve coordination chemistry, though these are reversible under physiological conditions .

Research Gaps and Challenges

Current limitations in characterizing EHNA hydrochloride’s chemical reactions include:

-

Focus on biological activity : Most studies prioritize its enzyme inhibition properties over synthetic chemistry.

-

Stability concerns : The compound’s sensitivity to light and moisture may complicate reaction studies.

-

Stereochemical complexity : The erythro configuration introduces challenges in predicting reaction stereoselectivity.

Priority Areas for Future Investigation

| Reaction Type | Key Questions | Suggested Methods |

|---|---|---|

| Nucleophilic substitution | Can the hydroxyl group be replaced with halides? | SN1/SN2 conditions with PBr3/SOCl2 |

| Esterification | Can the alcohol form stable esters? | Acetic anhydride/DCC coupling |

| Metal coordination | Does it form complexes with transition metals? | X-ray crystallography/UV-Vis |

This compound’s unique structure warrants systematic investigation to elucidate its full synthetic potential and stability profile under various chemical conditions.

科学研究应用

Inhibition of Adenosine Deaminase

EHNA is primarily recognized for its role as a reversible inhibitor of adenosine deaminase (ADA). This inhibition has several implications:

- Antiviral Activity : EHNA has been shown to significantly inhibit the replication of the herpes simplex virus (HSV). At a concentration of 10 µM, it can reduce HSV production and specific DNA synthesis by 75-90% without affecting the viability of uninfected cells . This suggests its potential utility in antiviral therapies.

- Neuropharmacological Research : In studies involving primary cultured cortical cells, EHNA treatment resulted in a concentration-dependent reduction in mRNA editing efficacy of the 5-HT2CR receptor. This indicates its potential role in understanding serotonin receptor function and related neuropharmacological pathways .

Stem Cell Research

EHNA has demonstrated significant effects on human embryonic stem cells (hESCs):

- Pluripotency Maintenance : EHNA inhibits differentiation in hESCs while maintaining the expression of pluripotency markers. This characteristic makes it a valuable tool for researchers aiming to enhance stem cell culture techniques and improve yields for therapeutic applications .

Inflammation and Immune Modulation

The compound's ability to inhibit adenosine deaminase also has implications for inflammatory conditions:

- Experimental Colitis : EHNA has been shown to attenuate inflammation in models of experimental colitis by modulating immune responses through the inhibition of cytokine biosynthesis and neutrophil function. This suggests potential therapeutic applications in inflammatory bowel diseases .

Phosphodiesterase Inhibition

EHNA is identified as a selective inhibitor of cGMP-stimulated phosphodiesterase (PDE2), with an IC50 range between 0.8 to 4 µM . This property opens avenues for research into cardiovascular diseases and other conditions where PDE inhibition may be beneficial.

Case Studies and Research Findings

The following table summarizes notable case studies and findings related to EHNA:

作用机制

Erythro-9-(2-hydroxy-3-nonyl)adenine exerts its effects by inhibiting adenosine deaminase and PDE2. This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which modulate various cellular processes. The compound targets specific molecular pathways involved in cell proliferation, differentiation, and apoptosis .

相似化合物的比较

Similar Compounds

Rolipram: Another PDE inhibitor but with different selectivity.

Theophylline: A non-selective PDE inhibitor with broader effects.

Dipyridamole: Inhibits PDE and has additional antiplatelet effects .

Uniqueness

Erythro-9-(2-hydroxy-3-nonyl)adenine is unique due to its dual inhibitory action on adenosine deaminase and PDE2, making it a valuable tool in research for studying complex biochemical pathways and developing targeted therapies .

生物活性

Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride, commonly known as EHNA, is a compound with significant biological activity, particularly as an inhibitor of adenosine deaminase (ADA) and phosphodiesterase (PDE2). This article explores the compound's biological mechanisms, effects on stem cell differentiation, and implications for therapeutic applications.

- Chemical Name : this compound

- Molecular Formula : C14H23N5O.HCl

- Purity : ≥98%

EHNA functions primarily through the inhibition of two key enzymes:

- Adenosine Deaminase (ADA) :

- Cyclic Nucleotide Phosphodiesterase 2 (PDE2) :

Inhibition of Stem Cell Differentiation

Recent studies have demonstrated that EHNA can suppress spontaneous differentiation of human embryonic stem cells (hESCs). When hESCs are cultured in feeder-free conditions supplemented with EHNA, they maintain pluripotency markers such as NANOG and POU5F1 over extended passages without differentiation. This effect is attributed to EHNA's ability to block both spontaneous and directed differentiation pathways .

Key Findings :

- Cell Culture Studies : hESCs maintained with EHNA showed no reduction in pluripotency markers after more than 10 passages compared to controls with basic fibroblast growth factor (bFGF) .

- Mechanism Exploration : The differentiation-blocking properties of EHNA do not appear to be solely due to its ADA or PDE2 inhibitory actions, suggesting an unidentified mechanism at play .

Effects on Immune Response

EHNA has been studied for its effects on human lymphocyte responses. In experiments using peripheral blood mononuclear cells, EHNA inhibited the incorporation of tritiated thymidine and leucine into macromolecules, indicating a suppression of lymphocyte activation in response to mitogens such as concanavalin A (Con A) .

| Concentration (μM) | ADA Inhibition (%) | Thymidine Uptake Inhibition (%) |

|---|---|---|

| 0.3 | 90 | Significant |

| 100 | - | Minimal |

Study on hESC Differentiation

A study published in the Biochemical Journal highlighted the role of EHNA in maintaining hESC pluripotency. The research indicated that EHNA could serve as a substitute for bFGF in large-scale stem cell culture processes, enhancing the feasibility of producing hESCs for therapeutic applications .

Immunological Impact

Research examining the immunological effects of EHNA revealed that it can significantly impair lymphocyte proliferation in vitro, providing insights into its potential use in modulating immune responses in conditions characterized by hyperactivity or autoimmunity .

属性

IUPAC Name |

(2R,3S)-3-(6-aminopurin-9-yl)nonan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDXNJRUNJMYOZ-DHXVBOOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(N=CN=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040473 | |

| Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81408-49-3, 58337-38-5 | |

| Record name | 9H-Purine-9-ethanol, 6-amino-β-hexyl-α-methyl-, hydrochloride (1:1), (αR,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81408-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(2-Hydroxy-3-nonyl)adenine hydrochloride, erythro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine monohydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081408493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D94V1GC7I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGQ2ATP3NK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride) is a potent and selective inhibitor of the enzyme adenosine deaminase (ADA). [, , , , , ] ADA catalyzes the conversion of adenosine to inosine. By inhibiting ADA, EHNA hydrochloride increases extracellular and intracellular adenosine levels, which can exert various physiological effects depending on the cell type and context. [, , , , , ]

ANone: EHNA hydrochloride's inhibition of ADA leads to the accumulation of adenosine, potentiating its effects on various signaling pathways. These include:

- A2A receptor-mediated stimulation: In the mouse stomach, EHNA hydrochloride enhances adenosine's stimulatory effect on the release of both somatostatin-like immunoreactivity (SLI) and ghrelin via the A2A receptor. [, ]

- A2B receptor-mediated effects: EHNA hydrochloride potentiates adenosine's action on the A2B receptor in airway smooth muscle cells, contributing to contractile effects. [] It also appears essential for adenosine-mediated stimulation of epithelial ciliary motility and clearance via the A2B receptor. []

- cAMP-dependent pathways: In chondrocytes, EHNA hydrochloride, in conjunction with exogenous adenosine, enhances the suppression of LPS-stimulated NO production. This effect is likely mediated by A2A receptor activation and subsequent cAMP production. [] Similarly, in human arterial smooth muscle cells, EHNA hydrochloride enhances adenosine-induced apoptosis, a process also involving cAMP signaling. []

ANone: EHNA hydrochloride exerts a range of effects depending on the cell type and context:

- Chondrocytes: It suppresses lipopolysaccharide (LPS)-induced NO production and stimulates cAMP accumulation, suggesting a potential therapeutic role in arthritis. [, ]

- Smooth muscle cells: It inhibits proliferation and promotes apoptosis, suggesting potential implications for vascular remodeling in hypertension and atherosclerosis. [, ]

- Mouse stomach: It stimulates the release of both somatostatin-like immunoreactivity (SLI) and ghrelin, suggesting a role in regulating gastric acid secretion and energy metabolism. [, ]

- Airway smooth muscle cells: It enhances adenosine's contractile effects, potentially impacting bronchodilation. []

- Bronchial epithelial cells: It facilitates adenosine-mediated cellular migration, contributing to epithelial repair. []

ANone: The molecular formula of EHNA hydrochloride is C16H26N6O • HCl, and its molecular weight is 354.88 g/mol.

ANone: While the provided research papers do not present detailed spectroscopic data for EHNA hydrochloride, its structure and properties have been extensively studied. Researchers interested in spectroscopic data can refer to specialized chemical databases or conduct further experimental analyses.

ANone: The research primarily focuses on the biological activity of EHNA hydrochloride. While specific information on material compatibility and stability under various conditions is limited, researchers should consider factors like pH, temperature, and solvent compatibility during experimental design.

A: EHNA hydrochloride is primarily known as an enzyme inhibitor and does not exhibit inherent catalytic properties. Its application focuses on modulating adenosine levels by inhibiting ADA. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。